
4-Iodo-7-hydroxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-7-hydroxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an iodine atom at the 4th position and a hydroxyl group at the 7th position on the quinoline ring.
Preparation Methods
The synthesis of 4-Iodo-7-hydroxyquinoline can be achieved through several methods. One common approach involves the iodination of 7-hydroxyquinoline. This process typically uses iodine or iodine monochloride as the iodinating agent in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete iodination .
Another method involves the Ullmann-type coupling reaction, where a nucleophilic substitution of a halogen atom (such as bromine) on a quinoline derivative with an iodine source is performed. This method often requires the use of a copper catalyst and a suitable base to facilitate the reaction .
Chemical Reactions Analysis
4-Iodo-7-hydroxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group at the 7th position can be oxidized to form a quinone derivative.
Reduction Reactions: The quinoline ring can undergo reduction reactions to form dihydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promising antimicrobial, anticancer, and antifungal activities.
Organic Synthesis: 4-Iodo-7-hydroxyquinoline serves as a valuable intermediate in the synthesis of more complex quinoline derivatives.
Material Science: This compound has been explored for its potential use in the development of organic semiconductors and light-emitting materials.
Mechanism of Action
The mechanism of action of 4-Iodo-7-hydroxyquinoline is primarily attributed to its ability to interact with various biological targets. The hydroxyl group at the 7th position allows for the formation of hydrogen bonds with biological macromolecules, while the iodine atom at the 4th position enhances its lipophilicity, facilitating its interaction with cell membranes . This compound has been shown to inhibit the activity of certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
4-Iodo-7-hydroxyquinoline can be compared with other quinoline derivatives such as 8-hydroxyquinoline and 4-chloro-7-hydroxyquinoline. While all these compounds share a similar quinoline backbone, their unique substituents confer distinct chemical and biological properties :
Properties
Molecular Formula |
C9H6INO |
|---|---|
Molecular Weight |
271.05 g/mol |
IUPAC Name |
4-iodoquinolin-7-ol |
InChI |
InChI=1S/C9H6INO/c10-8-3-4-11-9-5-6(12)1-2-7(8)9/h1-5,12H |
InChI Key |
YMOXFOMEPYVXAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




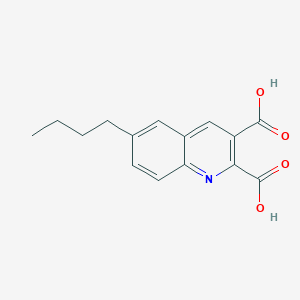
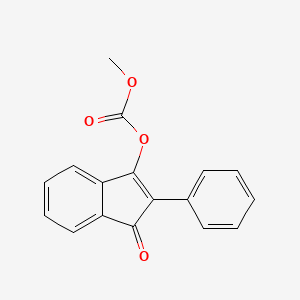
![1-[2-(1-Phenylethyl)naphthalen-1-yl]ethan-1-one](/img/structure/B11846491.png)
![4-Iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11846492.png)

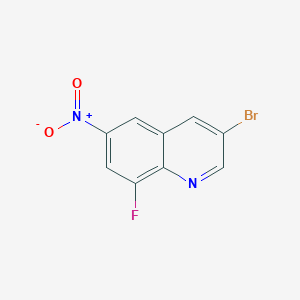
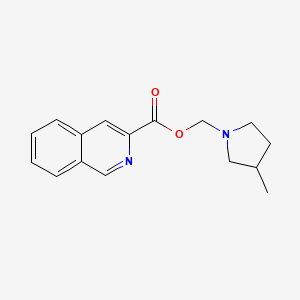

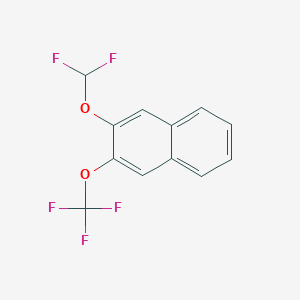
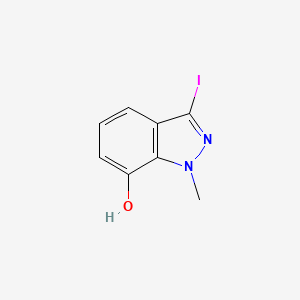

![2-Amino-4-chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11846532.png)
